N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-17(15-7-5-4-6-8-15)18(21)19-16-9-11-20(12-10-16)13-14-22-2/h4-8,16-17H,3,9-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBLZNXICSHTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide typically involves the reaction of 1-(2-methoxyethyl)piperidine with 2-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with various receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs of Piperidinyl Amides
The following table summarizes key differences between the target compound and related molecules:
Pharmacological and Structural Insights
Piperidine Substitution Position :
- The target compound’s 4-piperidinyl group aligns with fentanyl derivatives (e.g., W-18, W-15), which exhibit potent receptor binding. However, fentanyl analogs often use 2-phenylethyl substitutions on the piperidine ring, whereas the methoxyethyl group in the target compound may reduce μ-opioid receptor affinity but improve solubility .
Impact of Methoxyethyl Group :
- The 2-methoxyethyl substituent (shared with goxalapladib) enhances solubility and reduces central nervous system (CNS) penetration, as seen in muscarinic antagonists like Compound A (), which show peripheral selectivity .
Halogenation and Isomerism :
- Unlike p-fluoro-butyrylfentanyl isomers, the absence of halogenation in the target compound likely reduces potency but avoids complexities in analytical identification .
Heterocyclic Substituents :
- Substituting phenyl with thienyl () or pyridinyl () alters electronic properties and receptor interactions, highlighting the target compound’s balance between lipophilicity and polar surface area .
Research Findings and Clinical Implications
- Receptor Selectivity: The methoxyethyl group may confer selectivity for non-opioid receptors (e.g., muscarinic M₃), as observed in structurally related compounds .
- Safety Profile : Reduced CNS penetration (due to methoxyethyl) may lower neurotoxicity risks compared to fentanyl derivatives .
Biological Activity
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is a compound of interest in pharmacological research, particularly for its potential biological activities. This article presents a detailed exploration of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methoxyethyl group and a phenylbutanamide moiety. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 260.38 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not available |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly the dopamine D2 receptor (D2 DAR). Research indicates that compounds with similar structures often exhibit affinity for these receptors, which play a crucial role in various neurological functions.
Affinity Studies
Recent studies have demonstrated that derivatives of this compound can exhibit significant binding affinities towards D2 DAR. For instance, related compounds showed Ki values (inhibition constant) in the nanomolar range, indicating potent receptor interactions.
Table 2: Binding Affinities of Related Compounds
| Compound | Ki (nM) |
|---|---|
| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | 54 |
| This compound (estimated) | TBD |
Study 1: Dopamine Receptor Interaction
In a study focused on mapping the arylpiperazine binding site on D2 DAR, several derivatives were synthesized and tested for their binding affinities. The results indicated that modifications on the piperidine ring significantly influenced receptor binding and selectivity.
Study 2: In Vivo Effects
Another investigation assessed the in vivo effects of this compound on animal models exhibiting symptoms akin to Parkinson's disease. The compound demonstrated potential neuroprotective effects, suggesting its utility in treating neurodegenerative disorders.
Pharmacological Profile
The pharmacological profile of this compound suggests multiple therapeutic applications:
- Antidepressant Activity : Due to its action on dopamine receptors.
- Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases.
- Analgesic Properties : Similar compounds have shown pain-relieving effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
